

Application Notes: Utilizing C16-Ceramide for In Vitro Apoptosis Induction

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Compound of Interest

Compound Name: Ceramides

Cat. No.: B1148491

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Introduction

Ceramides are a class of bioactive sphingolipids that act as critical second messengers in a variety of cellular processes, including cell cycle arrest, differentiation, senescence, and apoptosis.[1][2] Specifically, C16-ceramide (N-palmitoylsphingosine), a long-chain ceramide, has been identified as a potent pro-apoptotic lipid.[3] Its accumulation, either through de novo synthesis or the breakdown of sphingomyelin, is a key event in the intrinsic pathway of apoptosis.[4] Exogenously applied C16-ceramide can mimic these endogenous signals, making it a valuable tool for researchers studying the mechanisms of programmed cell death and for professionals in drug development exploring novel anti-cancer strategies.[5]

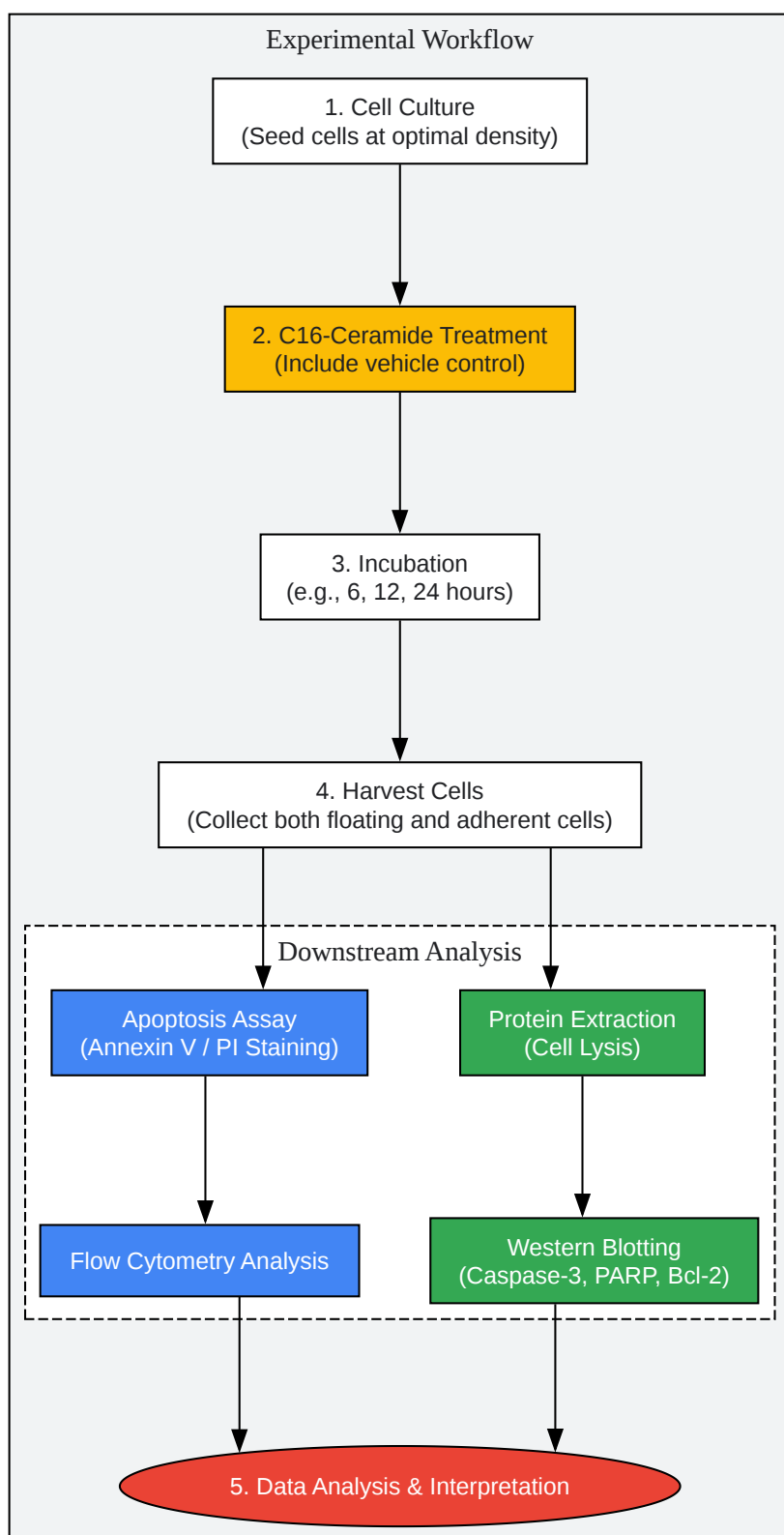
C16-ceramide primarily exerts its effect at the mitochondrial level. It can self-assemble to form channels in the mitochondrial outer membrane, leading to its permeabilization.[6][7] This event is a critical commitment step in apoptosis, resulting in the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade and executes the apoptotic program.[6][8] The regulation of these ceramide channels by Bcl-2 family proteins further highlights their central role in mitochondrial-mediated apoptosis.[7][9]

These notes provide a comprehensive guide for using C16-ceramide to reliably induce and study apoptosis in in vitro cell culture systems.

Mechanism of Action: The C16-Ceramide-Mediated Apoptotic Pathway

C16-ceramide triggers the intrinsic (mitochondrial) pathway of apoptosis. The process is initiated by the accumulation of C16-ceramide at the mitochondrial outer membrane. This leads to the formation of protein-permeable channels, a process that can be inhibited by anti-apoptotic Bcl-2 family proteins like Bcl-xL and Bcl-2.[\[7\]](#)[\[9\]](#) The formation of these channels results in Mitochondrial Outer Membrane Permeabilization (MOMP), releasing intermembrane space proteins, most notably cytochrome c.[\[6\]](#)[\[8\]](#)

Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3.[\[10\]](#) Active caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[\[1\]](#)



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